molecular formula C20H18N4O3S B2839961 3-((3-methoxybenzyl)thio)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1242885-66-0

3-((3-methoxybenzyl)thio)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No. B2839961
CAS RN: 1242885-66-0
M. Wt: 394.45
InChI Key: JWICULOIZUMACP-UHFFFAOYSA-N
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Description

This compound is a derivative of the [1,2,4]triazolo[4,3-a]pyrazine class of compounds . It contains methoxyphenyl and methoxybenzyl groups attached to the triazolopyrazine core. The presence of these groups could potentially influence the compound’s physical and chemical properties, as well as its biological activity.


Synthesis Analysis

While the specific synthesis for this compound isn’t available, similar compounds are typically synthesized through a series of reactions involving the formation of the triazolopyrazine core followed by the attachment of various functional groups .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the methoxyphenyl and methoxybenzyl groups. These groups could potentially participate in various chemical reactions, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy groups could potentially increase the compound’s solubility in organic solvents .

Scientific Research Applications

Phosphodiesterase Type 4 Inhibitors

Compounds derived from pyrazolo[1,5-a]-1,3,5-triazines, which are structurally related, have been identified as potent inhibitors of phosphodiesterase type 4 (PDE4). These compounds exhibit high isoenzyme selectivity and have shown strong inhibitory action against LPS-induced TNFalpha release from human mononuclear cells, suggesting potential for treating inflammatory diseases (Raboisson et al., 2003).

Antibacterial and Antifungal Activities

Novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles and their derivatives exhibit potent inhibitory activity against both Gram-positive and Gram-negative bacteria, making them promising candidates for developing new antibacterial agents. Their presence in the structure significantly influences their antimicrobial efficacy (Reddy et al., 2013).

Anticancer Activity

Derivatives of 1,2,4-triazolo[4,3-a]pyrazines and related scaffolds have been explored for their potential anticancer activities. Compounds with modifications at certain positions of the ring system have shown to inhibit the growth of human cancer cell lines, indicating their potential as anticancer agents. These findings support the exploration of triazolo[4,3-a]pyrazin derivatives in oncology research (Various Authors, 2020; Jilloju et al., 2021).

Kinase Inhibitors and Antiviral Activities

Certain derivatives have shown promising in vitro anticoronavirus and antitumoral activity, demonstrating the potential of these compounds as kinase inhibitors and antiviral agents. This suggests a versatile application in targeting various biological pathways and diseases (Jilloju et al., 2021).

Future Directions

Future research could focus on synthesizing this compound and studying its physical and chemical properties. Additionally, its potential biological activity could be explored, given the known activities of similar compounds .

properties

IUPAC Name

7-(2-methoxyphenyl)-3-[(3-methoxyphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-26-15-7-5-6-14(12-15)13-28-20-22-21-18-19(25)23(10-11-24(18)20)16-8-3-4-9-17(16)27-2/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWICULOIZUMACP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NN=C3N2C=CN(C3=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((3-methoxybenzyl)thio)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

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